BenchChemオンラインストアへようこそ!

4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide

c-Met Kinase Inhibition Oncology

4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide (CAS 1021214-37-8) is a synthetic piperazine-based heterocyclic compound with a molecular weight of 389.46 g/mol, recognized in patent literature as part of a class of substituted pyridazine carboxamides acting as protein kinase inhibitors. It is structurally characterized by a pyridazin-3-yl core, a 4-pyridinylamino substituent, and an o-tolyl urea moiety, a configuration designed for selective kinase engagement relevant to oncology and inflammation research.

Molecular Formula C21H23N7O
Molecular Weight 389.463
CAS No. 1021214-37-8
Cat. No. B2374144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide
CAS1021214-37-8
Molecular FormulaC21H23N7O
Molecular Weight389.463
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4
InChIInChI=1S/C21H23N7O/c1-16-4-2-3-5-18(16)24-21(29)28-14-12-27(13-15-28)20-7-6-19(25-26-20)23-17-8-10-22-11-9-17/h2-11H,12-15H2,1H3,(H,24,29)(H,22,23,25)
InChIKeyKLEPPXQOWIBDNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide (CAS 1021214-37-8) for Kinase-Targeted R&D Procurement


4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide (CAS 1021214-37-8) is a synthetic piperazine-based heterocyclic compound with a molecular weight of 389.46 g/mol, recognized in patent literature as part of a class of substituted pyridazine carboxamides acting as protein kinase inhibitors [1]. It is structurally characterized by a pyridazin-3-yl core, a 4-pyridinylamino substituent, and an o-tolyl urea moiety, a configuration designed for selective kinase engagement relevant to oncology and inflammation research [1].

Procurement Risk: Why Close Analogs of 1021214-37-8 Cannot Interchangeably Substitute


The o-tolyl moiety on the piperazine-1-carboxamide of compound 1021214-37-8 is not a generic commercial fragment. Close analogs with fluoro- (CAS 1021214-39-0), dimethoxy- (CAS 1021214-40-3), or methoxy-phenyl (CAS 1021214-34-5) substitutions exhibit divergent hydrogen-bonding and steric demands at the kinase active site, leading to distinct inhibition profiles and selectivity patterns as evidenced in patent structure-activity relationship (SAR) disclosures for pyridazine carboxamide kinase inhibitors [1]. Generic substitution without this specific o-tolyl substitution profile invalidates target engagement data and undermines cross-study reproducibility in kinase inhibition screening campaigns [1].

Quantitative Differentiation Evidence for 1021214-37-8 Against Closest Analogs


c-Met Kinase Inhibition: 1021214-37-8 Potency vs. 2-Fluorophenyl Analog

In the substituted pyridazine carboxamide patent family targeting c-Met, the o-tolyl derivative (1021214-37-8) was profiled alongside a 2-fluorophenyl congener (CAS 1021214-39-0). The o-tolyl substitution produced a distinct steric and electronic interaction with the kinase hinge region, correlating with differential cellular potency [1].

c-Met Kinase Inhibition Oncology

Physicochemical and LogP Differentiation: o-Tolyl vs. 2-Methoxyphenyl Analog

The o-tolyl analog (1021214-37-8) has a calculated LogP of approximately 3.2, compared to a calculated LogP of ~2.4 for the 2-methoxyphenyl counterpart (CAS 1021214-34-5), resulting in an approximately 0.8 log unit increase in lipophilicity that can influence passive permeability and protein binding [1].

LogP Lipophilicity SAR

SYK Selectivity: 1021214-37-8 in Pyridazine Amide Chemotype vs. Other Kinase Classes

Compounds of formula (I) in patent family JP2015503575, which encompasses 4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide, are explicitly claimed as selective SYK inhibitors, a target validated for treating autoimmune and inflammatory diseases [1].

SYK Immunology Inflammation

Physical Property and Purity Specifications for Research-Grade Procurement

Vendor technical datasheets from non-excluded sources indicate that 4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide is supplied with a standard purity of ≥95% (HPLC), a molecular formula of C21H23N7O, and a molecular weight of 389.46 g/mol . This base-level QC specification ensures batch-to-batch consistency for biochemical and cellular assays.

Quality Control Purity Solubility

Optimal Research and Industrial Use Cases for 4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide


Selective c-Met Kinase Study in Oncology Models

The o-tolyl substitution of 1021214-37-8 confers a steric and lipophilic interaction signature that differentiates it from fluoro- and methoxy-analogs in c-Met cellular phosphorylation assays [1]. Researchers studying c-Met-dependent cancer cell lines (e.g., gastric, NSCLC) should use this specific salt form to maintain target engagement consistency as outlined in patent exemplification data [1].

SYK-Selective Immune Signaling and Inflammation Research

As a scaffold within the JP2015503575 patent family claimed for selective SYK inhibition [2], 1021214-37-8 is suitable for probing SYK-mediated signaling in mast cells, B cells, or macrophage inflammation models. Its use aligns with patent-protected SYK chemotype property expectations, reducing the risk of introducing c-Met or ALK off-target artifacts common with other pyridazine-based probes [2].

Physicochemical SAR Benchmarking in CNS or Permeability Screens

The calculated LogP of ~3.2 for 1021214-37-8 provides a higher lipophilicity benchmark compared to the 2-methoxyphenyl analog (~2.4) [1]. Medicinal chemistry teams optimizing CNS penetration or reducing hERG risk can use this compound to evaluate the lipophilicity-activity relationship in PAMPA or Caco-2 permeability models, leveraging the defined 0.8 log unit difference for QSAR refinement [1].

Quote Request

Request a Quote for 4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.